Acetylthiocholine Iodide: A Comprehensive Technical Guide
Acetylthiocholine Iodide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylthiocholine (B1193921) iodide (ATCI) is a synthetic quaternary ammonium (B1175870) compound that serves as a crucial tool in neuroscience research and drug development.[1] It is a structural analog of the endogenous neurotransmitter acetylcholine (B1216132), with the key difference being the substitution of the ester oxygen with a sulfur atom, forming a thioester bond.[2] This modification makes it a valuable substrate for the enzyme acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft.[3][4] Furthermore, acetylthiocholine iodide also functions as an agonist for nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels involved in a wide array of physiological processes.[4][5] This dual functionality allows for its application in the colorimetric determination of AChE activity and in the study of nAChR-mediated signaling pathways.[1][6]
Chemical and Physical Properties
Acetylthiocholine iodide is a white crystalline powder that is soluble in water and ethanol.[3] Its chemical and physical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C7H16INOS | [3] |
| Molecular Weight | 289.18 g/mol | [3][6][7] |
| CAS Number | 1866-15-5 | [3][4][6] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 205-210 °C | [3][8] |
| Solubility | Water: 100 mg/mLEthanol: SolubleDMSO: 58 mg/mL | [3][9][10] |
| Stability | A 0.075M solution in 0.1M phosphate (B84403) buffer (pH 8.0) is stable for 10-15 days when refrigerated. Should be stored away from light. | [3] |
| Storage Temperature | 2-8°C | [6][9] |
Core Applications
Substrate for Acetylcholinesterase Activity Assays
The most prominent application of acetylthiocholine iodide is as a substrate in the Ellman's assay, a simple and robust method for quantifying acetylcholinesterase activity.[8] In this assay, AChE hydrolyzes acetylthiocholine to produce thiocholine (B1204863) and acetate.[8] The liberated thiocholine, which contains a free sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.[8] This reaction produces the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically by measuring its absorbance at 412 nm.[2][8] The rate of TNB formation is directly proportional to the AChE activity in the sample.[8]
Agonist of Nicotinic Acetylcholine Receptors
Acetylthiocholine iodide also acts as an agonist of nicotinic acetylcholine receptors (nAChRs).[4][5] nAChRs are ligand-gated ion channels that are crucial for synaptic transmission in the central and peripheral nervous systems.[11] Upon binding of an agonist like acetylthiocholine, the nAChR undergoes a conformational change, opening a channel that is permeable to cations, including sodium (Na+), potassium (K+), and calcium (Ca2+).[4][12] The influx of these ions leads to depolarization of the cell membrane and the initiation of downstream signaling cascades.[4][6]
Key Experimental Protocols
Ellman's Assay for Acetylcholinesterase Activity
This protocol outlines the determination of acetylcholinesterase activity using acetylthiocholine iodide and DTNB.
Materials:
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) enzyme or sample containing AChE
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.
-
Prepare a stock solution of acetylthiocholine iodide (e.g., 10 mM) in deionized water.
-
Prepare the reaction buffer: 0.1 M phosphate buffer, pH 8.0.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Add 150 µL of phosphate buffer, 5 µL of DTNB stock solution, and 2 µL of deionized water (in place of substrate).
-
Control (Spontaneous Hydrolysis): Add 150 µL of phosphate buffer, 5 µL of DTNB stock solution, and 2 µL of acetylthiocholine iodide stock solution.
-
Sample: Add 150 µL of the sample containing AChE, 5 µL of DTNB stock solution, and 2 µL of acetylthiocholine iodide stock solution.
-
-
Incubation and Measurement:
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes), protected from light.[13]
-
Measure the absorbance at 412 nm at multiple time points to determine the rate of the reaction.
-
-
Calculation of AChE Activity:
-
The rate of change in absorbance is proportional to the AChE activity.
-
The activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of TNB, which is 14,150 M⁻¹cm⁻¹.[2]
-
Figure 1. Experimental workflow for the Ellman's assay.
Signaling Pathways
Acetylcholinesterase Catalytic Mechanism
The hydrolysis of acetylthiocholine by acetylcholinesterase proceeds via a well-characterized catalytic triad (B1167595) in the enzyme's active site, composed of serine, histidine, and glutamate (B1630785) residues.[3][4][10]
-
Acylation: The serine hydroxyl group, activated by the histidine residue, performs a nucleophilic attack on the carbonyl carbon of acetylthiocholine.[6][10] This forms a tetrahedral intermediate that collapses, leading to the acylation of the serine residue and the release of thiocholine.[6]
-
Deacylation: A water molecule, activated by the histidine residue, attacks the acetylated serine.[4][10] This regenerates the active serine residue and releases acetate, completing the catalytic cycle.[4]
Figure 2. Acetylcholinesterase catalytic mechanism.
Nicotinic Acetylcholine Receptor (nAChR) Signaling
Activation of nAChRs by acetylthiocholine iodide initiates a cascade of intracellular events, primarily driven by the influx of calcium ions.[6] This can lead to the activation of several downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and differentiation.[7][12]
-
nAChR Activation and Calcium Influx: Binding of acetylthiocholine to the nAChR opens the ion channel, leading to a direct influx of Ca2+.[6] This initial influx can also trigger the opening of voltage-gated calcium channels (VGCCs), further increasing intracellular calcium concentrations.[1][14]
-
Calcium-Induced Calcium Release (CICR): The rise in intracellular calcium can stimulate the release of calcium from intracellular stores, such as the endoplasmic reticulum, through ryanodine (B192298) receptors and IP3 receptors.[1][6]
-
Activation of Downstream Kinases: The elevated intracellular calcium acts as a second messenger, activating various protein kinases, including:
Figure 3. nAChR downstream signaling cascade.
Safety and Handling
Acetylthiocholine iodide is classified as toxic if swallowed or in contact with skin.[7] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[7]
| Hazard Statement | GHS Classification |
| H301: Toxic if swallowed | Acute toxicity, oral (Category 3) |
| H311: Toxic in contact with skin | Acute toxicity, dermal (Category 3) |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation |
Personal Protective Equipment (PPE):
-
Respiratory Protection: Dust mask type N95 (US) or equivalent.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Eye Protection: Chemical safety goggles.
-
Skin and Body Protection: Laboratory coat.
Conclusion
Acetylthiocholine iodide is an indispensable reagent in the fields of neuroscience and pharmacology. Its utility as a substrate for quantifying acetylcholinesterase activity via the Ellman's assay is well-established and widely practiced. Furthermore, its role as an agonist for nicotinic acetylcholine receptors provides a valuable tool for investigating the intricate signaling pathways that govern neuronal function and cellular responses. A thorough understanding of its chemical properties, experimental applications, and the underlying biochemical mechanisms is paramount for researchers and drug development professionals seeking to unravel the complexities of the cholinergic system and develop novel therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wjgnet.com [wjgnet.com]
- 5. Activation of M3 muscarinic receptor by acetylcholine promotes non-small cell lung cancer cell proliferation and invasion via EGFR/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Nicotinic cholinergic signaling in hippocampal astrocytes involves calcium-induced calcium release from intracellular stores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agonism of the α7-acetylcholine receptor/PI3K/Akt pathway promotes neuronal survival after subarachnoid hemorrhage in mice [pubmed.ncbi.nlm.nih.gov]
- 11. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetylcholine receptor pathway in lung cancer: New twists to an old story - PMC [pmc.ncbi.nlm.nih.gov]
- 13. starship.org.nz [starship.org.nz]
- 14. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
